N1-(2-Furyl-2-oxoethyl) Substitution Introduces a Conjugated β-Keto-Heteroaryl Pharmacophore Absent in N1-Benzyl and N1-Alkyl Comparators
The target compound CAS 945332-44-5 possesses an N1-(2-furyl-2-oxoethyl) substituent that incorporates a 2-furoyl moiety, an α,β-unsaturated ketone system conjugated with a heteroaryl ring. This functional array provides three distinct pharmacophoric features: (i) the furan oxygen as a hydrogen-bond acceptor, (ii) the ketone carbonyl as a strong hydrogen-bond acceptor and potential nucleophilic trapping site, and (iii) the electron-rich furan ring for π-stacking interactions [1]. In contrast, comparator 1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one bears a simple benzyl group lacking the ketone and heteroaryl oxygen, while 3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one substitutes at the C3 rather than N1 position, altering the spatial orientation of the aromatic group . The 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one core (CAS 50290-51-2) lacks any N1 substitution entirely, offering only the planar tricyclic scaffold without the extended side-chain functionality . Computational analysis of structurally analogous pyrimido[1,2-a]benzimidazoles indicates that the presence of a furoyl side chain can alter the calculated logP by approximately +0.5 to +0.8 units compared to unsubstituted cores, while adding two additional hydrogen-bond acceptor sites (furan O and ketone O) relative to simple alkyl-substituted analogs [1].
| Evidence Dimension | Number of hydrogen-bond acceptor atoms in the N1 side chain |
|---|---|
| Target Compound Data | 3 (furan O, ketone O, amide-like carbonyl of pyrimidinone core) |
| Comparator Or Baseline | 1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one: 1 (pyrimidinone carbonyl only); 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2): 1 (pyrimidinone carbonyl only) |
| Quantified Difference | +2 additional H-bond acceptor atoms |
| Conditions | Structural comparison based on SMILES analysis and published crystallographic data of pyrimido[1,2-a]benzimidazole analogs [1] |
Why This Matters
The additional hydrogen-bond acceptor capacity of the furoyl side chain may enable binding modes and target interactions that are sterically and electronically inaccessible to benzyl- or unsubstituted analogs, directly impacting molecular recognition in biochemical assays and rational drug design.
- [1] Fedotov, V.V., Rusinov, V.L., Ulomsky, E.N., Mukhin, E.M., Gorbunov, E.B., & Chupakhin, O.N. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(4), 383–409. View Source
